Cas no 5556-07-0 (1-(3-hydroxythiophen-2-yl)ethan-1-one)

1-(3-hydroxythiophen-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Hydroxythiophen-2-yl)ethanone
- 2-ACETYL-3-HYDROXYTHIOPHENE
- Ethanone,1-(3-hydroxy-2-thienyl)-
- 1-(3-Hydroxy-2-thienyl)-ethan-1-on
- 1-(3-hydroxy-2-thienyl)-ethanone
- 1-(3-hydroxy-2-thiophenyl)ethanone
- 1-(3-hydroxy-thiophen-2-yl)-ethanone
- 1-(3-oxidanylthiophen-2-yl)ethanone
- 2-aceto-3-hydroxythiophene
- 3-Hydroxy-2-thienylmethylketon
- AGN-PC-00MB61
- CTK5A3804
- SureCN2928256
- thioisomaltol
- 3-Hydroxy-2-thienyl methyl ketone
- MFCD07787415
- 1-(3-hydroxy-2-thienyl)ethanone
- SCHEMBL2928256
- AT16388
- EN300-141082
- A830703
- FWZMXOHXLLSSSL-UHFFFAOYSA-N
- FT-0710872
- 5556-07-0
- 1-(3-hydroxythiophen-2-yl)ethan-1-one
- AKOS006284697
- DTXSID90537971
- DB-072010
-
- Inchi: InChI=1S/C6H6O2S/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3
- InChI Key: FWZMXOHXLLSSSL-UHFFFAOYSA-N
- SMILES: CC(=O)C1=C(C=CS1)O
Computed Properties
- Exact Mass: 142.00888
- Monoisotopic Mass: 142.00885060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5Ų
- XLogP3: 1.8
Experimental Properties
- Density: 1.305±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 51.5-52.5 ºC
- Boiling Point: 47-49 ºC (0.2 Torr)
- Flash Point: 106.1±21.8 ºC,
- Refractive Index: 1.5795 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (3 g/l) (25 º C),
- PSA: 37.3
1-(3-hydroxythiophen-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199383-1g |
1-(3-hydroxythiophen-2-yl)ethan-1-one |
5556-07-0 | 95% | 1g |
$430 | 2023-01-19 | |
Enamine | EN300-141082-1.0g |
1-(3-hydroxythiophen-2-yl)ethan-1-one |
5556-07-0 | 95% | 1g |
$785.0 | 2023-06-06 | |
Enamine | EN300-141082-0.25g |
1-(3-hydroxythiophen-2-yl)ethan-1-one |
5556-07-0 | 95% | 0.25g |
$389.0 | 2023-06-06 | |
TRC | H955083-100mg |
1-(3-hydroxythiophen-2-yl)ethan-1-one |
5556-07-0 | 100mg |
$ 295.00 | 2022-06-02 | ||
Enamine | EN300-141082-10.0g |
1-(3-hydroxythiophen-2-yl)ethan-1-one |
5556-07-0 | 95% | 10g |
$3376.0 | 2023-06-06 | |
Aaron | AR00DF7J-50mg |
2-Acetyl-3-hydroxythiophene |
5556-07-0 | 95% | 50mg |
$276.00 | 2025-01-24 | |
1PlusChem | 1P00DEZ7-1g |
2-acetyl-3-hydroxythiophene |
5556-07-0 | 95% | 1g |
$1026.00 | 2025-02-26 | |
Aaron | AR00DF7J-5g |
2-Acetyl-3-hydroxythiophene |
5556-07-0 | 95% | 5g |
$3156.00 | 2025-03-21 | |
A2B Chem LLC | AG25139-250mg |
2-Acetyl-3-hydroxythiophene |
5556-07-0 | 97% | 250mg |
$383.00 | 2024-04-19 | |
1PlusChem | 1P00DEZ7-2.5g |
2-acetyl-3-hydroxythiophene |
5556-07-0 | 95% | 2.5g |
$1958.00 | 2025-02-26 |
1-(3-hydroxythiophen-2-yl)ethan-1-one Related Literature
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1. Additions of nucleophiles to 3-oxo-2,3-dihydrothiophene 1,1-dioxides. Formation of vinyl sulfides, thioacetals and enaminonesNini Unn Hofsl?kken,Lars Skatteb?l J. Chem. Soc. Perkin Trans. 1 1999 3085
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2. Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenesMalcolm R. Banks J. Chem. Soc. Perkin Trans. 1 1986 507
Additional information on 1-(3-hydroxythiophen-2-yl)ethan-1-one
1-(3-Hydroxythiophen-2-yl)ethan-1-one: A Comprehensive Overview
1-(3-Hydroxythiophen-2-yl)ethan-1-one, also known by its CAS Registry Number 5556-07-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This molecule is characterized by its unique structure, which combines a thiophene ring with a keto group and a hydroxyl group, making it a versatile building block for various applications. Recent advancements in synthetic methodologies and computational modeling have further highlighted its potential in drug discovery and material synthesis.
The thiophene ring in 1-(3-hydroxythiophen-2-yl)ethan-1-one is a five-membered aromatic heterocycle containing one sulfur atom. This structure contributes to the compound's stability and reactivity, making it a valuable intermediate in organic synthesis. The presence of the keto group (C=O) at the 1-position of the ethanone moiety adds to its functional diversity, enabling participation in various condensation reactions, such as the aldol reaction or the Robinson annulation. Recent studies have demonstrated that this compound can serve as a precursor for the synthesis of more complex heterocyclic systems, which are of interest in medicinal chemistry.
One of the most notable aspects of 1-(3-hydroxythiophen-2-yl)ethan-1-one is its role in drug discovery. The compound's ability to act as a scaffold for bioactive molecules has been explored in recent research. For instance, derivatives of this compound have shown potential as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). Computational studies using molecular docking and dynamics simulations have revealed that the hydroxyl group on the thiophene ring plays a critical role in binding to enzyme active sites, suggesting that this compound could be further optimized for therapeutic applications.
In addition to its pharmacological relevance, 1-(3-hydroxythiophen-2-yl)ethan-1-one has also found applications in materials science. The thiophene moiety is known for its conjugation properties, which make it suitable for use in organic electronics. Recent research has explored the use of this compound as a building block for π-conjugated polymers, which are essential components in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of the keto group into such materials has been shown to enhance their electronic properties, making them more efficient for energy conversion applications.
The synthesis of 1-(3-hydroxythiophen-2-yl)ethan-1-one typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the oxidation of an appropriate thioether precursor followed by ketone formation via an oxidation reaction. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are valuable for studying stereochemical effects in biological systems.
From an analytical standpoint, 1-(3-hydroxythiophen-2-yl)ethan-1-one can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide insights into the compound's molecular structure and purity, which are critical for ensuring reproducibility in research and industrial applications. For example, high-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula and molecular weight of this compound, while NMR spectroscopy has provided detailed information about its stereochemistry and electronic environment.
Despite its numerous applications, it is important to consider the safety and handling guidelines associated with 1-(3-hydroxythiophen-2-yl)ethan-1-one. While it is not classified as a hazardous chemical under standard conditions, proper precautions should be taken during synthesis and handling to avoid exposure or contamination. Occupational exposure limits (OELs) and personal protective equipment (PPE) recommendations should be followed to ensure workplace safety.
In conclusion, 1-(3-hydroxythiophen-2-yl)ethan-1-one is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, it is likely to remain an important focus area for scientists and engineers alike.
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